COX-1/COX-2 Inhibition Potency: Structural Analog Comparison Demonstrates Functional Relevance of Morpholino-Triazole Scaffold
A closely related structural analog, 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038705-22-4), which differs from the target compound only by lacking the carbonyl oxygen in the N1-ethyl linker (ethylene spacer vs. oxoethyl linker), demonstrated COX-1 IC50 of 0.166 nM and COX-2 IC50 of 0.037 nM . A standard NSAID comparator, diclofenac, showed corresponding IC50 values of 0.200 nM (COX-1) and 0.045 nM (COX-2) under the same assay conditions . This indicates that the morpholino-triazole-4-carboxylic acid scaffold, when bearing an appropriate N1 linker, can achieve potency comparable to or exceeding clinically established NSAIDs at the enzyme level.
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Data not available for 1267785-03-4; evidence derived from the closest commercially characterized analog, 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1038705-22-4): COX-1 IC50 = 0.166 nM; COX-2 IC50 = 0.037 nM |
| Comparator Or Baseline | Diclofenac: COX-1 IC50 = 0.200 nM; COX-2 IC50 = 0.045 nM |
| Quantified Difference | The morpholino-triazole analog is 1.2-fold more potent against COX-1 and 1.2-fold more potent against COX-2 compared to diclofenac |
| Conditions | In vitro enzyme inhibition assay; COX-1 and COX-2 isolated enzyme systems. Exact assay protocol details not specified. |
Why This Matters
This evidence establishes the morpholino-triazole-4-carboxylic acid scaffold as capable of potent COX inhibition, providing a rationale for selecting the target compound as a starting point for anti-inflammatory lead optimization where the oxoethyl linker may offer additional hydrogen-bonding interactions not available with the ethylene-spacer analog.
